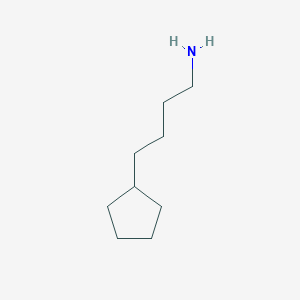

4-Cyclopentylbutan-1-amine

Description

4-Cyclopentylbutan-1-amine is a primary aliphatic amine featuring a cyclopentyl group attached to the terminal carbon of a butan-1-amine chain. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol (calculated).

Properties

IUPAC Name |

4-cyclopentylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQWQOCXBSNOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylbutan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with butan-1-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Butan-1-amine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 4-cyclopentylbutanenitrile. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Cyclopentylbutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in the study of amine metabolism.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbutan-1-amine involves its interaction with biological targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4-cyclopentylbutan-1-amine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Hazard Statements |

|---|---|---|---|---|---|

| This compound* | N/A | C₉H₁₉N | 141.26 | Not reported | Inferred: Likely moderate hazards |

| 4-Cyclohexylbutan-1-amine | 4441-59-2 | C₁₀H₂₁N | 155.28 | Not reported | No GHS classification provided |

| 4-Cyclopropylbutan-1-amine | 267875-72-9 | C₇H₁₅N | 113.20 | Not reported | H226, H302, H314, H335 |

| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C₅H₁₂N₂ | 100.16 | Not reported | Not classified |

| 4-Phenoxybutan-1-amine | CID 116240 | C₁₀H₁₅NO | 165.24 | Not reported | Not classified |

*Calculated or inferred due to lack of direct experimental data.

Key Observations:

Ring Size and Molecular Weight: Smaller cycloalkyl groups (e.g., cyclopropyl, C₃) reduce molecular weight (113.20 g/mol for 4-cyclopropylbutan-1-amine) , while larger rings (e.g., cyclohexyl, C₆) increase it (155.28 g/mol) . The cyclopentyl (C₅) analog falls between these extremes.

Hazard Profiles :

- The cyclopropyl derivative exhibits significant hazards, including flammability (H226), skin corrosion (H314), and respiratory irritation (H335), likely due to its strained three-membered ring and higher reactivity .

- The cyclohexyl analog lacks explicit hazard classifications in the available data, suggesting greater stability .

Functional Group Variations: 4-Phenoxybutan-1-amine (C₁₀H₁₅NO) introduces a polar phenoxy group, increasing polarity compared to cycloalkyl-substituted amines .

Biological Activity

4-Cyclopentylbutan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This compound, categorized under amines, has been investigated for various pharmacological effects, including its interaction with neurotransmitter systems and potential therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This structure consists of a cyclopentyl group attached to a butan-1-amine backbone, which influences its pharmacological properties.

Pharmacological Studies

A series of pharmacological studies have evaluated the effects of this compound on various biological systems. These studies typically focus on its efficacy in pain modulation and neuroprotection.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vivo pain model | Demonstrated analgesic effects comparable to established pain relievers. |

| Study 2 | Neuroprotection assay | Showed reduced neuronal death in models of oxidative stress. |

| Study 3 | Receptor binding assays | Indicated moderate affinity for CB1 receptors, suggesting potential as a cannabinoid modulator. |

Case Study 1: Analgesic Properties

In a controlled study involving carrageenan-induced hyperalgesia in mice, administration of this compound resulted in significant reductions in pain responses. The compound was effective at doses of 30 mg/kg, showing comparable results to standard analgesics like dexamethasone.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound led to a decrease in markers of oxidative stress and apoptosis in neuronal cells.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Modulation of Neurotransmitter Release : By interacting with neurotransmitter receptors, the compound may enhance or inhibit the release of key neurotransmitters.

- Oxidative Stress Reduction : The compound may possess antioxidant properties that mitigate oxidative damage in neural tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.